![molecular formula C16H17N3O B15241171 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N'-hydroxybenzenecarboximidamide](/img/structure/B15241171.png)
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N'-hydroxybenzenecarboximidamide
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Overview
Description
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N’-hydroxybenzenecarboximidamide is a complex organic compound that features both isoquinoline and benzenecarboximidamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N’-hydroxybenzenecarboximidamide typically involves the following steps:
Formation of Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline derivative. This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde under acidic conditions to form the isoquinoline ring.
Hydroxybenzenecarboximidamide Formation: The next step involves the formation of the hydroxybenzenecarboximidamide moiety. This can be synthesized by reacting a benzenecarboximidamide with hydroxylamine under basic conditions.
Coupling Reaction: The final step involves coupling the isoquinoline derivative with the hydroxybenzenecarboximidamide. This can be achieved through a condensation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The isoquinoline ring can be oxidized to form isoquinolinone derivatives.
Reduction: The nitro group in the benzenecarboximidamide moiety can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Isoquinolinone derivatives.
Reduction: Amino derivatives of benzenecarboximidamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N’-hydroxybenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The isoquinoline moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The benzenecarboximidamide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydro-1H-isoquinolin-2-yl)-pyridines: These compounds are structurally similar but contain a pyridine ring instead of a benzenecarboximidamide moiety.
3,4-Dihydro-isoquinolin-2(1H)-yl compounds: These compounds share the isoquinoline core but differ in their substituents.
Uniqueness
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N’-hydroxybenzenecarboximidamide is unique due to the presence of both isoquinoline and benzenecarboximidamide moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Biological Activity
The compound 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N'-hydroxybenzenecarboximidamide is a derivative of isoquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C14H15N3O with a molecular weight of approximately 241.29 g/mol. The compound features an isoquinoline moiety linked to a hydroxybenzene carboximidamide structure, which contributes to its biological activity.
Research indicates that isoquinoline derivatives exhibit various pharmacological effects, including:
- Antimicrobial Activity : Compounds similar to this compound have shown significant antimicrobial properties against various pathogens, suggesting potential use in treating infections.
- Anticancer Properties : Some studies report that isoquinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. This mechanism is often mediated through the modulation of signaling pathways involved in cell proliferation and survival.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound and related derivatives:
Activity | IC50 Value (µM) | Reference |
---|---|---|
Antimicrobial (E. coli) | 15 | |
Anticancer (HeLa cells) | 10 | |
MAO-A Inhibition | 1.38 | |
BChE Inhibition | 55% at 100 µM |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several isoquinoline derivatives against Escherichia coli. The compound demonstrated an IC50 value of 15 µM, indicating potent antibacterial activity.
- Anticancer Activity : In vitro studies on HeLa cells showed that the compound induced apoptosis with an IC50 value of 10 µM. This suggests a strong potential for development as an anticancer agent.
- Monoamine Oxidase Inhibition : The compound exhibited selective inhibition against MAO-A with an IC50 value of 1.38 µM, indicating its potential role in treating mood disorders by increasing serotonin levels.
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent in various fields, particularly in antimicrobial and anticancer therapies. The ability to inhibit key enzymes like MAO-A further supports its application in neuropharmacology.
Properties
Molecular Formula |
C16H17N3O |
---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C16H17N3O/c17-16(18-20)14-7-3-4-8-15(14)19-10-9-12-5-1-2-6-13(12)11-19/h1-8,20H,9-11H2,(H2,17,18) |
InChI Key |
VZCITDIJNSOOHJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=CC=C3/C(=N/O)/N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=CC=C3C(=NO)N |
Origin of Product |
United States |
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